S1RA hydrochloride

Übersicht

Beschreibung

S1RA hydrochloride, also known as E-52862 hydrochloride, is a potent and selective antagonist of the sigma-1 receptor (σ1R) with a Ki value of 17nM . It shows good selectivity against σ2R (Ki > 1000 nM) . It is an orally active compound .

Synthesis Analysis

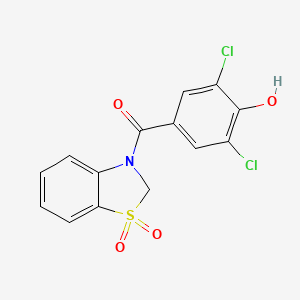

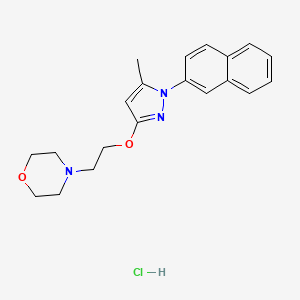

The synthesis of this compound involves modification at all ring positions of the 1-arylpyrazole system to achieve high affinity and high σ1/σ2 selectivity . The 2-naphthyl and the 3,4-dichlorophenyl groups were identified as promising substituents at the 1-position . A 2-aminoethoxy group with a cyclic amine containing an additional heteroatom (morpholine, piperazine) fulfilled the criteria of high affinity (IC50 < 50 nM) and high σ1/σ2 selectivity (IC50(σ1/σ2) > 1000) .Molecular Structure Analysis

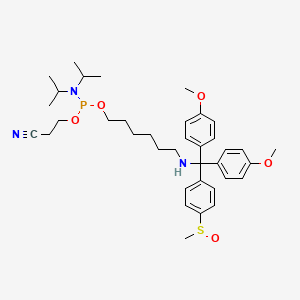

The molecular formula of this compound is C20H24ClN3O2 . It has a molecular weight of 373.88 .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis

This compound is a solid, off-white to yellow compound . It is soluble in DMSO . .Wissenschaftliche Forschungsanwendungen

Enhancement of Opioid Antinociception : S1RA has been found to enhance the antinociceptive potency of opioids without increasing their adverse effects, making it a promising opioid adjuvant. This selective blockade of the sigma-1 receptor enhances opioid efficacy in pain management and can restore morphine antinociception in tolerant mice (Vidal-Torres et al., 2013).

Molecular Interactions and Affinity : S1RA has high affinity for the sigma-1 receptor despite lacking a fundamental hydrophobic pharmacophoric requirement. It compensates for this with other pharmacophoric requirements and solvation energy (Laurini et al., 2013).

Inhibitory Effects on Inflammatory Pain : S1RA effectively inhibits mechanical and thermal hypersensitivity in acute and chronic inflammatory pain models. It achieves this without significantly reducing paw edema, indicating its antinociceptive effect is independent of anti-inflammatory action (Gris et al., 2014).

Safety and Pharmacokinetics : In phase I clinical trials, S1RA showed an acceptable safety, tolerability, and pharmacokinetic profile, without serious adverse events or significant changes in vital signs, making it a viable candidate for further clinical development (Abadías et al., 2013).

Potential for Neurogenic Pain Treatment : S1RA is considered a promising candidate for treating neurogenic pain, as it has shown antinociceptive properties in various neuropathic pain models (Wünsch, 2012).

Enhanced Effects on Acute Nociceptive Pain : S1RA has been shown to enhance morphine's antinociceptive effect on acute nociceptive pain at both peripheral and supraspinal levels, while not affecting spinal noradrenaline levels (Vidal-Torres et al., 2019).

Wirkmechanismus

- S1RA hydrochloride is a selective σ1 receptor antagonist . The σ1 receptor is a unique ligand-regulated chaperone that modulates the activity of several proteins, including various receptors (e.g., NMDA receptor, IP3 receptor) and ion channels (e.g., K+ or Ca2+ channels).

- In preclinical pain models, S1RA inhibits neuropathic pain and activity-induced spinal sensitization .

Target of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Biochemische Analyse

Biochemical Properties

S1RA hydrochloride plays a crucial role in biochemical reactions by selectively binding to sigma-1 receptors. These receptors are involved in modulating various cellular processes, including ion channel regulation and neurotransmitter release. This compound exhibits high affinity for sigma-1 receptors with a Ki value of 17 nM, while showing good selectivity against sigma-2 receptors (Ki > 1000 nM) . Additionally, this compound acts as a human 5-HT2B receptor antagonist with an IC50 value of 4.7 μM . This interaction profile suggests that this compound can modulate pain signaling pathways and potentially alleviate neuropathic pain .

Cellular Effects

This compound influences various types of cells and cellular processes. In neuronal cells, it has been shown to inhibit activity-induced spinal sensitization, which is a key mechanism underlying chronic pain . By blocking sigma-1 receptors, this compound can reduce the release of pro-inflammatory cytokines and modulate calcium signaling pathways, thereby impacting cell signaling and gene expression . This compound also affects cellular metabolism by altering the activity of enzymes involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to sigma-1 receptors, which are located in the endoplasmic reticulum and mitochondria-associated membranes . Upon binding, this compound inhibits the chaperone activity of sigma-1 receptors, leading to reduced calcium influx and decreased activation of downstream signaling pathways . This inhibition results in the modulation of pain perception and reduction of neuropathic pain symptoms . Additionally, this compound can influence gene expression by altering the transcriptional activity of sigma-1 receptor-associated proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . In vivo studies indicate that repeated administration of this compound does not lead to significant pharmacodynamic tolerance, suggesting sustained efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces neuropathic pain without causing significant adverse effects . At higher doses, this compound can induce mild sedation and motor impairment . Threshold effects have been observed, where doses above a certain level do not significantly enhance the analgesic effects but increase the risk of side effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with sigma-1 receptors. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms . This metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of this compound is influenced by its lipophilicity, which enables it to penetrate cellular membranes and reach intracellular sigma-1 receptors .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and mitochondria-associated membranes, where sigma-1 receptors are abundant . This subcellular localization is crucial for its activity, as it allows this compound to modulate calcium signaling and protein folding processes . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .

Eigenschaften

IUPAC Name |

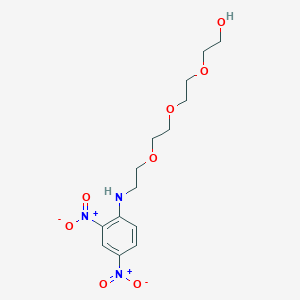

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRYQZBTQDMGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1265917-14-3 | |

| Record name | E-52862 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265917143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-52862 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XZ7850YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.